1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride
Description
1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride (CAS 100861-94-7, MFCD11983587) is a piperidine derivative featuring a 3,4-dimethoxybenzyl substituent. The dimethoxy groups on the benzyl ring influence electronic properties and may modulate interactions with biological targets, such as ion channels or receptors .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-13-4-3-11(9-14(13)18-2)10-16-7-5-12(15)6-8-16;;/h3-4,9,12H,5-8,10,15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYSIRHDGWOGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Amine Protection
4-Aminopiperidine is reacted with benzophenone in toluene under reflux to selectively protect the primary amine, forming an intermediate Schiff base. Catalysts such as BF₃·Et₂O (0.05–1:1 molar ratio to substrate) or 4Å molecular sieves (1–1.5:1 weight ratio) enhance imine formation. Ethanol/heptane recrystallization yields pure intermediate I (C₂₄H₂₄N₂O, 85–90% purity).
Secondary Amine Alkylation
Intermediate I undergoes deprotonation with NaH (1:1–1.5 molar ratio) in THF at 0°C, followed by alkylation with 3,4-dimethoxybenzyl bromide (1.1–1.5 equivalents). Reaction monitoring via TLC confirms complete consumption of the starting material within 3–5 hours at room temperature.
Global Deprotection and Salt Formation
Hydrolysis with 10% HCl (1.5–2 equivalents) cleaves the benzophenone protecting group, yielding the free base. Subsequent treatment with concentrated HCl in ethanol precipitates the dihydrochloride salt (yield: 70–75%, purity ≥95% by HPLC).
Key Advantages :
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Benzophenone protection enables selective functionalization of the secondary amine.
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Recyclable catalysts (e.g., molecular sieves) reduce costs.
Boc-Mediated Sequential Functionalization
Building on methodologies for 4-aminopiperidine derivatives, this approach employs tert-butyl carbamate (Boc) protection:
Boc Protection of 4-Aminopiperidine
Reaction with di-tert-butyl dicarbonate (1.2 equivalents) in dichloromethane affords tert-butyl 4-aminopiperidine-1-carboxylate (98% yield).
N-Alkylation with 3,4-Dimethoxybenzyl Bromide
Deprotonation with n-BuLi (2.32 M in hexanes, 1.1 equivalents) in THF at −78°C generates a reactive enolate. Addition of 3,4-dimethoxybenzyl bromide (1.2 equivalents) at −78°C, followed by gradual warming to room temperature, yields tert-butyl 4-(3,4-dimethoxybenzyl)piperidine-1-carboxylate (82% yield).
Acidolytic Deprotection and Salt Formation
Treatment with 4 M HCl in dioxane removes the Boc group, followed by solvent evaporation and recrystallization from ethanol/ethyl acetate to obtain the dihydrochloride salt (yield: 88%, purity: 99.2% by NMR).
Optimization Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | −78°C to 25°C |
| Base | n-BuLi |
| Solvent | THF |
| Yield | 82–85% |
Hydrogenation of Pyridine Precursors
Inspired by catalytic hydrogenation techniques, this route utilizes pyridine intermediates:
Synthesis of 4-(3,4-Dimethoxybenzyl)pyridine
4-Pyridinecarboxaldehyde reacts with 3,4-dimethoxybenzylmagnesium bromide (2 equivalents) in THF under N₂, yielding 4-(3,4-dimethoxybenzyl)pyridine (76% yield).
Catalytic Hydrogenation
Using 5% Ru/C (0.1 g/mmol substrate) under 3 MPa H₂ at 80°C for 6 hours, the pyridine ring is reduced to piperidine. Filtration and solvent evaporation afford 4-(3,4-dimethoxybenzyl)piperidine (94% conversion).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Protection-Alkylation | 70–75 | 95 | Selective functionalization | Multi-step purification |
| Boc-Mediated | 82–88 | 99 | High purity | Cryogenic conditions required |
| Hydrogenation | 68 | 97 | Scalable | Pyridine precursor synthesis |
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
This compound features a piperidine ring with a 3,4-dimethoxybenzyl substituent, existing as a dihydrochloride salt. The molecular formula is CHNClO, with a molecular weight of approximately 323.26 g/mol. The presence of methoxy groups enhances its solubility in biological fluids, which is crucial for pharmacological applications.
Neurotransmitter Interaction
1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride exhibits notable interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. Research indicates that it may function as a selective serotonin reuptake inhibitor (SSRI), suggesting potential use in treating mood disorders such as depression and anxiety.
Potential Mechanisms:
- Dopamine Pathway: Possible modulation of dopamine receptors could influence mood and reward mechanisms.
- Serotonin Pathway: As an SSRI, it may enhance serotonin levels, contributing to improved mood regulation.
Pharmacological Applications
The compound's unique properties position it well for various pharmacological applications:
- CNS Disorders: Its potential as an SSRI opens avenues for developing treatments for anxiety and depression.
- Psychoactive Properties: Given its structural similarity to known psychoactive compounds, further studies are warranted to explore its effects on cognitive functions and mental health.
Comparative Analysis with Related Compounds
Understanding structural similarities can provide insights into the compound's pharmacological potential. Below is a comparative table highlighting notable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride | Similar piperidine core | Different methoxy substitution pattern |
| 1-(3-Methoxybenzyl)piperidin-4-amine | Similar core | Lacks one methoxy group |
| 1-(4-Methylbenzyl)piperidin-4-amine | Similar core | Different aromatic substituent |
These comparisons illustrate how variations in substituents can significantly influence biological activity and pharmacological properties.
Case Studies and Research Findings
Research studies have begun to explore the efficacy of this compound in preclinical models. Preliminary data indicate its potential effectiveness as an antidepressant agent. Further investigations are necessary to elucidate its pharmacodynamics and pharmacokinetics fully.
Notable Findings:
- Interaction studies suggest that the compound may enhance mood-related behaviors in animal models.
- Ongoing research aims to clarify its mechanism of action within neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl substituent’s electronic and steric properties significantly impact physicochemical and biological behavior. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Substituent Position Effects
- 3,4-Dimethoxy vs. 2,6-Dimethoxy: The target compound’s 3,4-dimethoxy groups provide a para-donor effect, enhancing electron density on the aromatic ring.
- Chloro vs. Methoxy : Chlorine (electron-withdrawing) decreases ring electron density compared to methoxy (electron-donating), altering solubility and receptor interactions. For example, 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride (CAS 1158497-67-6) has a logP ~2.1, whereas the dimethoxy analog’s logP is likely lower due to polar OCH₃ groups .
Physicochemical and Commercial Considerations
- Solubility : The dihydrochloride salt form improves aqueous solubility compared to freebase analogs.
- Commercial Availability : The target compound is discontinued (CymitQuimica), while analogs like 1-(3,4-difluorobenzyl)piperidin-4-amine dihydrochloride remain available industrially (99% purity) .
Biological Activity
1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores the biological activity of this compound, summarizing key findings from recent studies and providing insights into its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into two primary components:
- Piperidine ring : A six-membered ring containing one nitrogen atom, which contributes to the compound's basicity and ability to interact with biological targets.
- 3,4-Dimethoxybenzyl group : A benzyl moiety with two methoxy substituents that enhance lipophilicity and potentially improve binding affinity to target proteins.
The primary biological activity attributed to this compound is its inhibition of acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance cholinergic transmission and is beneficial in conditions such as Alzheimer's disease.
In Vitro Studies
Recent studies have evaluated the AChE inhibitory activity of this compound. The following table summarizes key findings:
These findings indicate that this compound exhibits strong inhibitory effects on AChE, suggesting its potential utility in therapeutic applications targeting neurodegenerative diseases.
Case Studies
A notable case study involved the synthesis and testing of various derivatives based on the piperidine structure. The study highlighted that modifications to the benzyl group significantly influenced AChE inhibition potency. For instance, compounds with additional polar functionalities showed improved solubility and bioavailability without sacrificing their inhibitory effects on AChE .
Pharmacological Implications
The implications of these findings are significant for drug development:
- Alzheimer's Disease : Given its potent AChE inhibitory action, this compound could serve as a lead compound for developing new therapeutics aimed at enhancing cognitive function in Alzheimer's patients.
- Cognitive Enhancers : The compound may also find applications beyond Alzheimer's disease as a cognitive enhancer in various neurological conditions characterized by cholinergic deficits.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 1-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride are synthesized via alkylation of piperidin-4-amine with a substituted benzyl bromide (e.g., 4-fluoro-2-methylbenzyl bromide) in solvents like dichloromethane or dimethylformamide . Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:alkylating agent) are critical to minimize byproducts. The dihydrochloride salt is formed by treating the free base with HCl gas in anhydrous ethanol, enhancing solubility for biological assays .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Methodological Answer : Analytical techniques include:
- HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR (1H/13C) to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ peak at m/z 325.2) .
Q. What are the solubility and stability profiles of the compound under physiological conditions?
- Methodological Answer : The dihydrochloride salt form improves aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base. Stability studies (24–72 hours at 37°C) in buffer solutions show <5% degradation, making it suitable for in vitro assays. Storage at -20°C under desiccation is recommended to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the 3,4-dimethoxybenzyl substituent influence receptor binding affinity in neurotransmitter systems?
- Methodological Answer : The dimethoxy groups enhance π-π stacking with aromatic residues in receptors (e.g., serotonin 5-HT2A or dopamine D2). Competitive binding assays using radiolabeled ligands (e.g., [3H]ketanserin for 5-HT2A) show IC50 values in the low micromolar range. Molecular docking simulations (e.g., AutoDock Vina) predict hydrogen bonding between the methoxy oxygen and Tyr370 in the receptor’s active site .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar piperidine derivatives?
- Methodological Answer : Discrepancies (e.g., varying IC50 values for kinase inhibition) arise from assay conditions (e.g., ATP concentration in enzymatic assays) or cellular models (primary vs. immortalized cells). Meta-analyses using standardized protocols (e.g., CERAPP consensus models) and orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) are recommended .
Q. How can reaction byproducts during synthesis be minimized, and what purification methods are optimal?
- Methodological Answer : Byproducts like N-alkylated isomers form due to excess alkylating agent. Strategies include:
- Low-temperature reactions (0–5°C) to control reaction kinetics.
- Column Chromatography (silica gel, eluent: 5–10% MeOH in DCM) or recrystallization (ethanol/water mixtures) for purification .
- In-line FTIR monitoring to track intermediate formation and adjust reagent addition rates .
Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., BBB permeability)?
- Methodological Answer : Tools like SwissADME predict logP (2.1) and PSA (45 Ų), indicating moderate blood-brain barrier penetration. MD simulations (GROMACS) with lipid bilayer models assess passive diffusion rates, validated by in situ brain perfusion assays in rodents .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?
- Methodological Answer : CYP3A4/2D6 inhibition assays (fluorogenic substrates) reveal moderate inhibition (Ki = 8–12 µM). Metabolite identification via LC-HRMS shows O-demethylation as the primary pathway. Co-administration with CYP inhibitors (e.g., ketoconazole) requires dose adjustments in preclinical models .
Key Research Recommendations
- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers, as stereochemistry impacts receptor selectivity .
- In Vivo Efficacy : Prioritize pharmacokinetic studies in rodent models to correlate in vitro binding data with behavioral outcomes (e.g., forced swim test for antidepressant activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
